Due to its sulfonate groups, Disodium 4-hydroxynaphthalene-2,7-disulfonate can act as a water-soluble anionic chromophore. PubChem: This property makes it a candidate for the development of colorimetric and fluorimetric assays for various analytes. The interaction of the compound with specific molecules can alter its absorption or emission properties, allowing for detection and quantification.
Disodium 4-hydroxynaphthalene-2,7-disulfonate has been explored for its potential use in the development of functional materials. Some studies have investigated its application as a dopant in conducting polymers, aiming to modify their electrical conductivity and other properties. ScienceDirect: Additionally, research suggests its use as a ligand for metal ions, potentially leading to the formation of novel coordination complexes with interesting physical or chemical characteristics. ScienceDirect:
1-Naphthol-3,6-disulfonic acid disodium salt is a sulfonated derivative of naphthol, recognized for its chemical properties that facilitate various industrial applications. It appears as a grey to brownish powder and has a molecular formula of with a molecular weight of approximately 348.26 g/mol. The compound is highly soluble in water, with solubility reported at 1000 g/L at 25°C, and has a melting point of around 300°C . It is also known by several synonyms, including disodium 4-hydroxynaphthalene-2,7-disulfonate and violet acid disodium salt .
The synthesis of 1-naphthol-3,6-disulfonic acid disodium salt typically involves the sulfonation of naphthol derivatives using concentrated sulfuric acid or oleum. This process introduces sulfonic acid groups at the 3 and 6 positions of the naphthalene ring. The resulting product is subsequently neutralized with sodium hydroxide or sodium carbonate to form the disodium salt. This method allows for the production of high-purity compounds suitable for industrial applications .
1-Naphthol-3,6-disulfonic acid disodium salt finds extensive use across various industries:
Interaction studies involving 1-naphthol-3,6-disulfonic acid disodium salt primarily focus on its reactivity with various chemical species. Its ability to form complexes with metal ions has been explored, particularly in analytical applications where it serves as a colorimetric indicator for metals such as cobalt. These interactions can be leveraged to develop sensitive detection methods in environmental analysis and biochemical assays .
Several compounds share structural similarities with 1-naphthol-3,6-disulfonic acid disodium salt. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Naphthol | A simple naphthol without sulfonic groups; primarily used in organic synthesis. | |
Naphthalene-1,5-disulfonic acid | Contains two sulfonic acid groups at different positions; used in dye manufacturing. | |
2-Naphthol | Similar structure but lacks sulfonation; used mainly as an intermediate in organic synthesis. | |
Disodium 4-hydroxy-2,7-naphthalenedisulfonate | Another form of naphthalene disulfonate; often used interchangeably depending on application requirements. |
The uniqueness of 1-naphthol-3,6-disulfonic acid disodium salt lies in its specific positioning of sulfonic groups which enhances its solubility and reactivity compared to other similar compounds. This positioning allows it to serve effectively as an intermediate in dye synthesis and other industrial applications while also providing distinct biological activity profiles .
Irritant